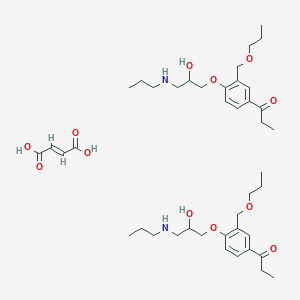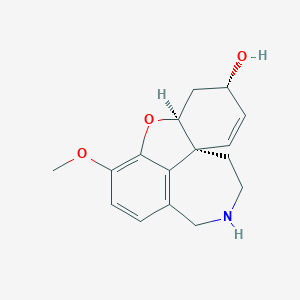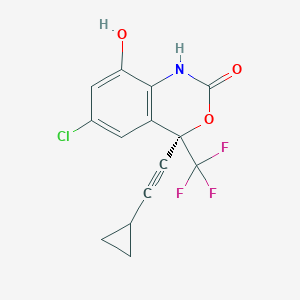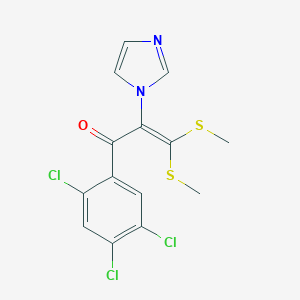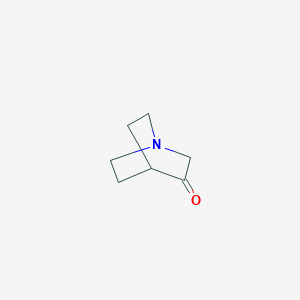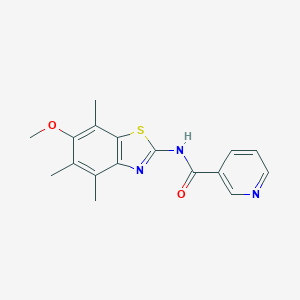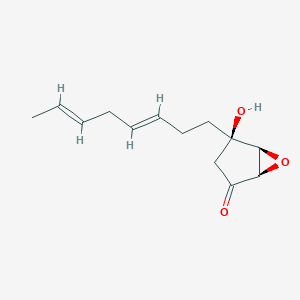
Carbacerulenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbacerulenin is a natural product that has been found to exhibit potent antibacterial and antifungal activity. It is a member of the family of compounds known as the carba analogs of the terpenoid antibiotic, the carbapenems. Carbacerulenin has been the subject of extensive scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of carbacerulenin is not fully understood, but it is believed to involve inhibition of cell wall synthesis. Carbacerulenin has been shown to bind to penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of bacterial cell walls. This leads to the inhibition of cell wall synthesis, which ultimately leads to bacterial cell death. Carbacerulenin has also been shown to disrupt membrane integrity in some bacteria.
Biochemical and Physiological Effects
Carbacerulenin has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as the formation of biofilms. Carbacerulenin has also been found to have an immunomodulatory effect, which means that it can modulate the immune response. This makes it a potential therapeutic agent for the treatment of infectious diseases.
実験室実験の利点と制限
Carbacerulenin has several advantages for lab experiments. It is a natural product that can be synthesized in the laboratory, which makes it easy to obtain. It has also been found to exhibit potent antibacterial and antifungal activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal infections. However, the synthesis of carbacerulenin is a complex and challenging process that requires several steps, which can make it difficult to obtain in large quantities. In addition, the mechanism of action of carbacerulenin is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the research of carbacerulenin. One direction is to investigate the mechanism of action of carbacerulenin in more detail. This will help to identify the specific targets of carbacerulenin and how it inhibits cell wall synthesis. Another direction is to investigate the potential of carbacerulenin as a therapeutic agent. This will involve conducting preclinical and clinical trials to determine its safety and efficacy in humans. Finally, there is a need to investigate the potential of carbacerulenin as a tool for studying bacterial and fungal infections. This will involve using carbacerulenin to investigate the mechanisms of infection and to identify new targets for antibacterial and antifungal drugs.
合成法
Carbacerulenin is a natural product that is produced by the bacterium Streptomyces sp. Tü 6075. The synthesis of carbacerulenin has been achieved through total synthesis and semi-synthesis. The total synthesis of carbacerulenin involves the synthesis of the entire molecule from simple starting materials, whereas the semi-synthesis involves the modification of a natural product precursor to produce carbacerulenin. The total synthesis of carbacerulenin is a complex and challenging process that requires several steps, and it has been achieved by several research groups.
科学的研究の応用
Carbacerulenin has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been found to exhibit potent antibacterial and antifungal activity against a wide range of pathogens, including multidrug-resistant bacteria and fungi. Carbacerulenin has been shown to be effective against gram-positive and gram-negative bacteria, as well as fungi such as Candida albicans. It has also been found to be effective against biofilms, which are communities of microorganisms that can form on surfaces and are resistant to antibiotics.
特性
CAS番号 |
147589-12-6 |
|---|---|
製品名 |
Carbacerulenin |
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
(1R,4R,5S)-4-hydroxy-4-[(3E,6E)-octa-3,6-dienyl]-6-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C13H18O3/c1-2-3-4-5-6-7-8-13(15)9-10(14)11-12(13)16-11/h2-3,5-6,11-12,15H,4,7-9H2,1H3/b3-2+,6-5+/t11-,12-,13+/m0/s1 |
InChIキー |
QHVHSBUFOWIADJ-CDDKAPTLSA-N |
異性体SMILES |
C/C=C/C/C=C/CC[C@]1(CC(=O)[C@H]2[C@@H]1O2)O |
SMILES |
CC=CCC=CCCC1(CC(=O)C2C1O2)O |
正規SMILES |
CC=CCC=CCCC1(CC(=O)C2C1O2)O |
同義語 |
carbacerulenin dl-carbacerulenin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)

